

A Comparative Analysis of the Antiviral Activity of NYAD-13 versus NYAD-1

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Compound of Interest

Compound Name: NYAD-13
Cat. No.: B15567236

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This guide provides a detailed comparison of the antiviral activities of two hydrocarbon-stapled peptides, NYAD-1 and its analog **NYAD-13**. Both compounds are investigational inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) that target the viral capsid protein. The information presented herein is compiled from published experimental data to assist researchers in understanding the relative performance and characteristics of these two peptides.

Introduction

NYAD-1 is a cell-penetrating, hydrocarbon-stapled peptide derived from the Capsid Assembly Inhibitor (CAI). It has been shown to exhibit potent anti-HIV-1 activity against a broad spectrum of laboratory-adapted and primary isolates.^[1] Its mechanism of action involves the disruption of both immature- and mature-like viral particle assembly.^[1] **NYAD-13** is a soluble analog of NYAD-1, developed to facilitate structural studies. This was achieved by replacing the C-terminal proline residue of NYAD-1 with three lysine residues, thereby increasing its solubility.^{[2][3]} While developed primarily for structural analysis, **NYAD-13** has also been evaluated for its antiviral efficacy.

Performance Data

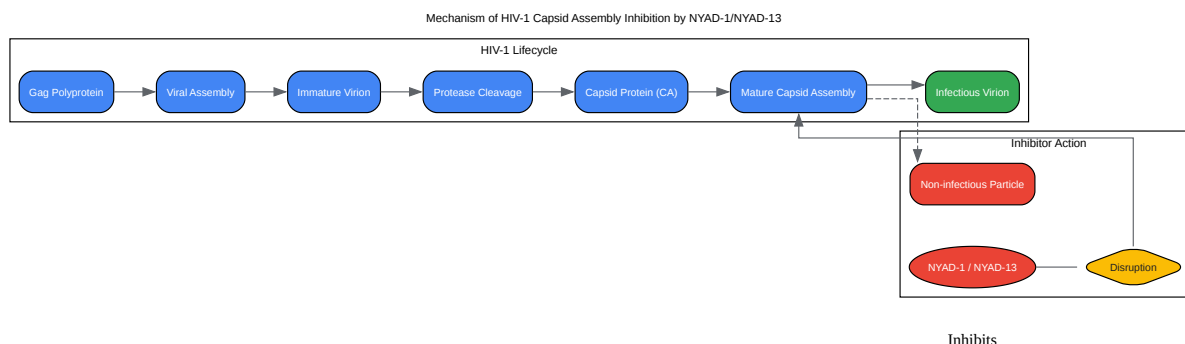
The antiviral activity and cytotoxicity of NYAD-1 and **NYAD-13** have been evaluated in cell-based assays. The following table summarizes the available quantitative data.

Compound	50% Inhibitory Concentration (IC50)	50% Cytotoxic Concentration (CC50)	Cell Line	Virus Strain
NYAD-1	4–15 μ M ^[3]	>135–300 μ M ^[4]	MT-2 cells, PBMCs ^[1]	Various laboratory-adapted and primary isolates ^[1]
NYAD-13	Similar to NYAD-1 ^[1]	Pronounced Cytotoxicity (Specific value not provided in the searched literature) ^[1]	MT-2 cells	HIV-1 IIIB ^[1]

Note: While the antiviral activity of **NYAD-13** is reported to be similar to that of NYAD-1 against the HIV-1 IIIB strain, it is crucial to note its significantly higher cytotoxicity.^[1]

Mechanism of Action: Targeting HIV-1 Capsid Assembly

Both NYAD-1 and **NYAD-13** exert their antiviral effects by targeting the C-terminal domain (CTD) of the HIV-1 capsid protein (CA).^[1] By binding to a hydrophobic pocket on the CA-CTD, these peptides interfere with the critical process of capsid assembly, a crucial step in the viral lifecycle for the formation of infectious virions. This disruption affects both the formation of immature and mature viral particles.^[1]



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Mechanism of Action of NYAD-1 and **NYAD-13**

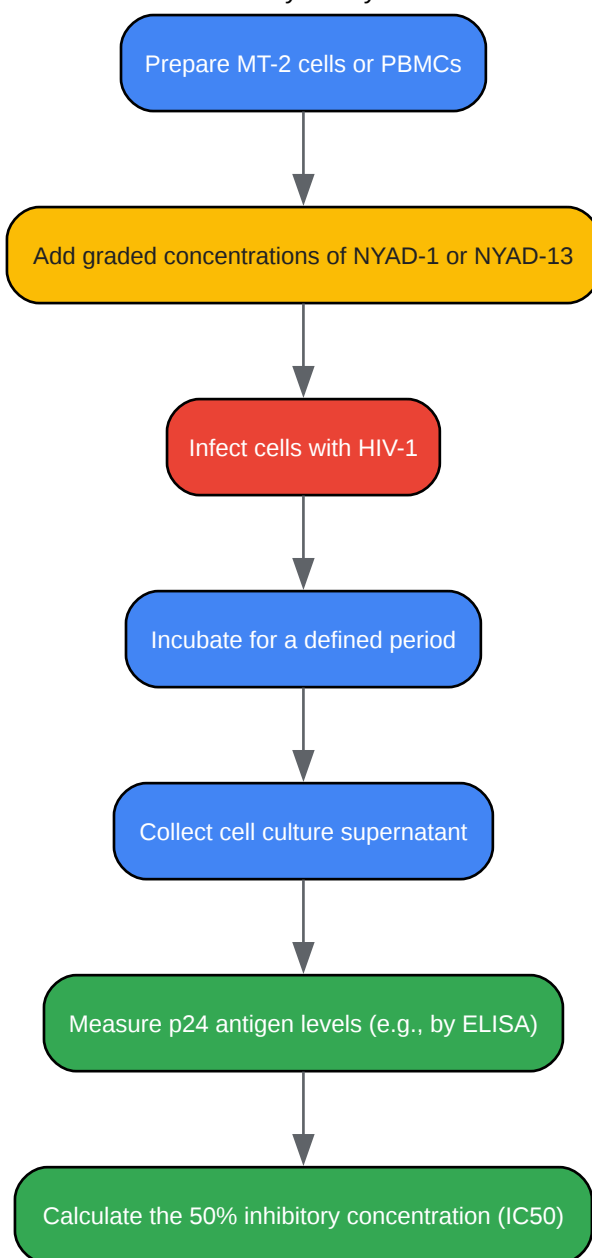
Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the antiviral activity and cytotoxicity of NYAD-1 and **NYAD-13**.

Antiviral Activity Assay (p24 Production Inhibition)

This assay quantifies the inhibition of HIV-1 replication by measuring the amount of viral p24 capsid protein produced in cell culture.

Antiviral Activity Assay Workflow



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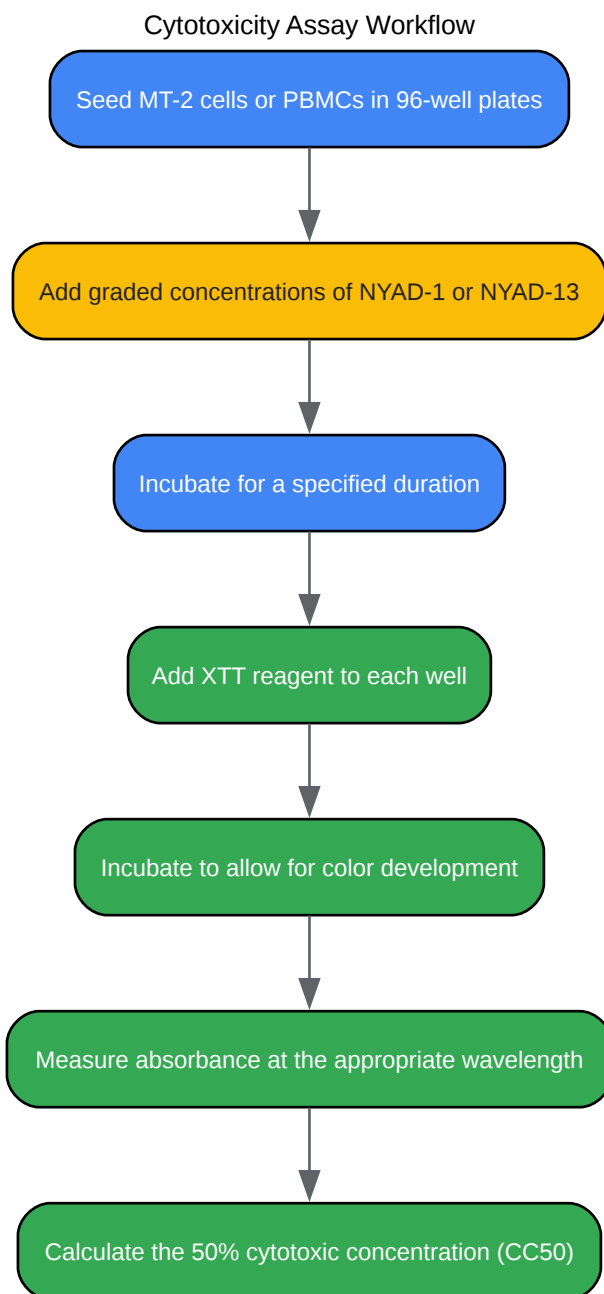
Workflow for p24 Production Inhibition Assay

- Cell Preparation: MT-2 cells or peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates.
- Compound Addition: Graded concentrations of the test peptide (NYAD-1 or **NYAD-13**) are added to the cells.

- Viral Infection: Cells are infected with a known amount of HIV-1.
- Incubation: The plates are incubated to allow for viral replication.
- Supernatant Analysis: After the incubation period, the cell culture supernatant is harvested.
- p24 Measurement: The concentration of the HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The p24 concentrations are plotted against the peptide concentrations to determine the IC₅₀ value, which is the concentration of the peptide that inhibits p24 production by 50%.[\[1\]](#)

Cytotoxicity Assay (XTT Method)

This assay determines the concentration of the peptide that is toxic to host cells.



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References

- 1. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution Structure of a Hydrocarbon Stapled Peptide Inhibitor in Complex with Monomeric C-terminal Domain of HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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